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Cbz-2,5-Dimethy-D-Phenylalanine

Cat. No.: B1579234
M. Wt: 327.44
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Description

Contextualization of Cbz-2,5-Dimethy-D-Phenylalanine as a Sterically Constrained Non-Canonical Amino Acid

Cbz-2,5-dimethyl-D-phenylalanine is a derivative of the amino acid phenylalanine and is classified as a non-canonical amino acid (ncAA). These are amino acids that are not among the 20 standard proteinogenic amino acids encoded by the universal genetic code. The structure of Cbz-2,5-dimethyl-D-phenylalanine features two key modifications to the basic phenylalanine scaffold: the presence of two methyl groups on the phenyl ring at positions 2 and 5, and a carbobenzyloxy (Cbz) group protecting the amine.

The dimethyl substitution on the phenyl ring introduces significant steric hindrance. This steric bulk restricts the conformational freedom of the amino acid side chain and can influence the secondary structure of peptides into which it is incorporated. thieme.de The incorporation of such sterically constrained ncAAs is a valuable strategy in peptide design and protein engineering to create peptides with specific, stable conformations. nih.gov The D-configuration at the alpha-carbon further distinguishes it from the naturally occurring L-amino acids.

The strategic placement of methyl groups on the aromatic ring of phenylalanine derivatives can lead to the development of peptides with enhanced properties. While specific research on Cbz-2,5-dimethyl-D-phenylalanine is not extensively documented in publicly available literature, the principles of using sterically hindered amino acids are well-established in medicinal chemistry. thieme.de

Significance of D-Amino Acids in Peptide Chemistry and Peptidomimetics

The use of D-amino acids, the enantiomers of the common L-amino acids, is a cornerstone of peptidomimetic chemistry—a field focused on designing molecules that mimic the structure and function of natural peptides. nih.govnih.gov The primary advantage of incorporating D-amino acids into peptide sequences is their enhanced resistance to proteolytic degradation. nih.govmdpi.com Most proteases, the enzymes that break down proteins and peptides in the body, are stereospecific for L-amino acids. nih.gov Consequently, peptides containing D-amino acids exhibit increased stability and longer circulation half-lives in biological systems. mdpi.com

Beyond improved stability, the introduction of a D-amino acid can significantly alter the three-dimensional structure of a peptide. This can lead to changes in receptor binding affinity and specificity. mdpi.com In some cases, the D-enantiomer of a peptide can exhibit higher biological activity than its L-counterpart. mdpi.com The incorporation of D-amino acids is a widely used strategy in the development of peptide-based therapeutics for a range of conditions, including neurological diseases, cancer, and microbial infections. mdpi.commdpi.com

Role of the Carbobenzyloxy (Cbz) Protecting Group in Synthetic Strategies

The carbobenzyloxy (Cbz or Z) group is a crucial amine-protecting group in peptide synthesis. libretexts.orgchegg.com Introduced by Bergmann and Zervas, its primary function is to prevent the nucleophilic amine group of one amino acid from reacting undesirably while its carboxyl group is being coupled to the amine of another amino acid. researchgate.net This selective protection is fundamental to the controlled, stepwise synthesis of peptides with a defined sequence. libretexts.org

The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. chegg.com One of the key advantages of the Cbz group is its stability under a range of reaction conditions, yet it can be readily removed under mild, non-hydrolytic conditions. libretexts.orgresearchgate.net The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. libretexts.orgresearchgate.net This orthogonality to many other protecting groups makes it a versatile tool in complex multi-step organic syntheses. libretexts.org

Overview of Research Trajectories for Modified Phenylalanine Derivatives

Phenylalanine derivatives are a significant area of research in medicinal chemistry and drug discovery due to the crucial role of the phenylalanine residue in many biologically active peptides. nih.govmdpi.com Research in this area is diverse and focuses on several key objectives:

Enhancing Biological Activity and Specificity: Modifications to the phenyl ring, such as the introduction of substituents like halogens, alkyl groups, or heterocyclic rings, can alter the electronic properties and steric bulk of the amino acid. nih.govacs.org These changes can lead to improved binding affinity and selectivity for specific biological targets. nih.gov

Improving Pharmacokinetic Properties: As with the incorporation of D-amino acids, modifications to the phenylalanine structure can enhance metabolic stability and bioavailability. acs.org

Probing Structure-Activity Relationships (SAR): The synthesis and evaluation of a series of modified phenylalanine derivatives allow researchers to systematically investigate how specific structural features influence biological activity. nih.gov This information is critical for the rational design of more potent and selective therapeutic agents.

Developing Novel Research Tools: Fluorescently modified phenylalanine derivatives are synthesized and incorporated into proteins to serve as probes for studying protein conformation and dynamics. nih.gov

The synthesis of substituted D-phenylalanines, in particular, is an area of active investigation, with enzymatic and chemoenzymatic cascade processes being developed to produce these valuable building blocks in high yield and optical purity. nih.gov

Properties

Molecular Weight

327.44

Origin of Product

United States

Incorporation of Cbz 2,5 Dimethy D Phenylalanine into Peptide and Peptidomimetic Frameworks

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, where a peptide chain is assembled sequentially while anchored to an insoluble polymeric support. nih.gov This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. nih.gov However, the steric hindrance of Cbz-2,5-dimethyl-D-phenylalanine necessitates special considerations in SPPS protocols.

The formation of a peptide bond between a sterically hindered amino acid like Cbz-2,5-dimethyl-D-phenylalanine and the N-terminal amine of the growing peptide chain on the resin is often slow and incomplete with standard coupling reagents. To overcome this, highly efficient and reactive coupling reagents are employed. peptide.com

Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are common activators, but for challenging couplings, their use in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) is crucial to form a more reactive intermediate and minimize side reactions. peptide.com More potent phosphonium (B103445) and aminium/uronium salt-based reagents have demonstrated superior performance for hindered couplings. Reagents such as PyBrOP (bromotripyrrolidinophosphonium hexafluorophosphate) are exceptionally reactive and are specifically used for difficult couplings involving residues like α,α-dialkylglycines or N-methylamino acids, which share similar steric challenges. peptide.com Similarly, HBTU and TBTU are highly efficient reagents that can complete coupling reactions rapidly. peptide.com

The choice of reagent is critical for driving the reaction to completion and achieving high yields, a fundamental principle of SPPS where excess soluble reagents are used to ensure quantitative reactions. nih.gov

Table 1: Comparison of Coupling Reagents for Hindered Amino Acid Incorporation

Coupling Reagent Class Characteristics Suitability for Hindered Residues
DIC/HOBt Carbodiimide (B86325) Standard, cost-effective; HOBt additive minimizes racemization. peptide.com Moderately effective; may require extended coupling times or double coupling.
HBTU/TBTU Aminium/Uronium Salt Very efficient, fast reaction times; low racemization with HOBt. peptide.com High; widely used for difficult sequences.
HATU Aminium/Uronium Salt Highly effective, based on HOAt; superior to HBTU for some difficult couplings. nih.gov Very High; often the reagent of choice for complex syntheses.
PyBrOP Phosphonium Salt More reactive than PyBOP; highly effective for N-methyl or other highly hindered amino acids. peptide.com Excellent; specifically designed for the most challenging couplings.

| DEPBT | Phosphonium Salt | Known for causing very little epimerization during coupling. peptide.comnih.gov | High; particularly useful when the hindered residue is prone to racemization. nih.gov |

Epimerization, the loss of stereochemical purity at the α-carbon, is a significant risk during peptide synthesis, especially when activating the carboxylic acid of an amino acid. nih.gov The activation process increases the acidity of the α-proton, making it susceptible to abstraction by bases present in the reaction mixture. nih.govnih.gov For Cbz-2,5-dimethyl-D-phenylalanine, maintaining the D-configuration is paramount.

Several strategies are employed to suppress epimerization:

Use of Additives: The addition of reagents like HOBt or its derivatives to carbodiimide-mediated couplings is a standard practice. These additives react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than the initial activated species. peptide.com

Choice of Reagent: Certain coupling reagents are inherently better at minimizing epimerization. DEPBT, for instance, is recognized as a superior reagent for coupling amino acids that are easily epimerized. peptide.comnih.gov

Base and Solvent Selection: The choice of base and solvent can significantly impact the degree of epimerization. Less sterically hindered bases and non-polar solvents are generally preferred. The combination of N,N-diisopropylethylamine (DIPEA) as a base and dimethylformamide (DMF) as a solvent has been shown in some studies to provide high conversion with lower epimerization compared to other combinations. nih.gov

The selection of the solid support (resin) and the subsequent cleavage strategy is determined by the desired C-terminal functionality of the final peptide (acid or amide) and the protecting groups used. nih.gov For peptides synthesized using Nα-Fmoc protection, acid-labile linkers are common.

Resin Compatibility: Polystyrene-based resins, such as the original Merrifield resin or the more acid-sensitive 2-chlorotrityl chloride (2-CTC) resin, are widely used. nih.govpeptide.com The 2-CTC resin is particularly advantageous as it allows for the cleavage of the protected peptide from the support under very mild acidic conditions, which keeps the Cbz group and other acid-sensitive side-chain protecting groups intact. peptide.com

Cleavage Strategies: The final step in SPPS is the cleavage of the peptide from the resin, which is often performed concurrently with the removal of side-chain protecting groups. sigmaaldrich.com In Fmoc-based SPPS, this is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.comnih.gov To prevent side reactions caused by reactive cationic species generated during cleavage, a "cocktail" of scavengers is added to the TFA. sigmaaldrich.com For a peptide containing Cbz-2,5-dimethyl-D-phenylalanine, the cleavage conditions must be carefully chosen. If the Cbz group is to be retained in the final product, a resin like 2-CTC is used, allowing cleavage with a dilute solution of TFA in dichloromethane (B109758) (DCM) or an acetic acid/trifluoroethanol (TFE)/DCM mixture. peptide.comnih.gov If the Cbz group is to be removed simultaneously, a stronger acid treatment or a different deprotection method like catalytic hydrogenation would be required after cleavage.

Table 2: Common Cleavage Cocktails for Final Deprotection | Reagent Cocktail | Composition (v/v) | Target Residues / Purpose | | --- | --- | --- | | TFA / TIPS / H₂O | 95 : 2.5 : 2.5 | General purpose, effective for most sequences with Arg(Pbf), Trp(Boc). sigmaaldrich.com | | Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 | "Universal" cocktail for complex peptides, especially those containing Cys, Met, or Tyr. sigmaaldrich.com | | TFA / DCM | 1-5% TFA in DCM | Mild cleavage from hyper-acid sensitive resins (e.g., 2-CTC) to yield a fully protected peptide. nih.gov |

Solution-Phase Peptide Synthesis Techniques

Solution-phase synthesis, while more labor-intensive regarding purification, offers flexibility for large-scale production and the synthesis of complex or modified peptides. nih.govmdpi.com

Segment condensation involves the coupling of two pre-synthesized peptide fragments. This strategy can be more efficient for producing long peptides. When one of these segments contains a C-terminal Cbz-2,5-dimethyl-D-phenylalanine, the primary challenge is achieving an efficient and racemization-free coupling. The steric bulk of the residue can significantly slow down the reaction. As with SPPS, the use of highly potent coupling reagents like HATU or PyBOP is essential. Furthermore, minimizing the risk of epimerization at the C-terminal residue of the other peptide fragment (the carboxylic acid component) is a critical concern that dictates the choice of coupling additives and reaction conditions.

In solution-phase synthesis, the choice of solvent is critical for managing the solubility of protected peptide fragments and influencing the reaction equilibrium. mdpi.com Protected amino acids and peptides, such as those containing a Cbz group, are often hydrophobic and have poor solubility in aqueous solutions. mdpi.com

To address this, synthesis is typically performed in organic solvents like DMF or DCM. In some specialized systems, aqueous/organic biphasic systems or reversed micelles are used. mdpi.com For instance, research on the synthesis of the dipeptide Cbz-Phe-Leu has shown that using reversed micelles in an isooctane (B107328) solvent can create a nanoreactor environment. mdpi.com This approach can help to bring a hydrophilic amino acid and a lipophilic protected amino acid (like Cbz-2,5-dimethyl-D-phenylalanine) together at the interface, promoting the synthesis reaction over the competing hydrolysis reaction, which is favored in bulk aqueous media. mdpi.com The water content within such a system must be carefully optimized to balance reactant solubility and reaction kinetics. mdpi.com

Genetic Code Expansion and Site-Specific Incorporation (Hypothetical Relevance)

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins using an expanded genetic code is a powerful technology in synthetic biology. mdpi.comfrontiersin.org This methodology allows for the introduction of novel chemical functionalities into proteins, thereby enabling detailed studies of protein structure and function, as well as the creation of proteins with new or enhanced properties. nih.govacs.org While the specific incorporation of Cbz-2,5-dimethyl-D-phenylalanine has not been reported, it is hypothetically possible through the engineering of the cellular translation machinery.

Engineering Orthogonal Aminoacyl-tRNA Synthetase/tRNA Systems

The core of genetic code expansion is the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. frontiersin.orgmdpi.com This pair functions independently of the host cell's endogenous aaRSs and tRNAs. researchgate.net For the incorporation of Cbz-2,5-dimethyl-D-phenylalanine, a new aaRS would need to be engineered to specifically recognize this unnatural amino acid and charge it onto its cognate orthogonal tRNA. acs.org This is typically achieved through directed evolution, where libraries of mutant aaRSs are screened for their ability to charge the desired ncAA. acs.org The orthogonal tRNA is also engineered to recognize a unique codon, often a stop codon like UAG (amber), that has been reassigned to encode the ncAA. mdpi.comoup.com

Strategies for Non-Canonical Amino Acid Integration into Proteins

Once an efficient and specific orthogonal aaRS/tRNA pair for Cbz-2,5-dimethyl-D-phenylalanine is developed, it can be introduced into a host organism, such as E. coli or mammalian cells. nih.govacs.org When a gene of interest containing the reassigned codon (e.g., UAG) is expressed in these cells, and Cbz-2,5-dimethyl-D-phenylalanine is supplied in the growth medium, the engineered aaRS will charge the orthogonal tRNA with the ncAA. The ribosome will then incorporate Cbz-2,5-dimethyl-D-phenylalanine at the site of the UAG codon in the growing polypeptide chain. mdpi.comresearchgate.net

It is important to note that the Cbz group itself may pose a challenge for ribosomal translation due to its size and chemical nature. Often, smaller protecting groups or ncAA analogs that are more compatible with the translational machinery are used in such in vivo applications. However, the general principle of genetic code expansion provides a powerful, albeit hypothetical, route for the site-specific incorporation of novel building blocks like 2,5-dimethyl-D-phenylalanine into proteins.

Conformational and Structural Analysis of Cbz 2,5 Dimethy D Phenylalanine Containing Peptides

Influence of 2,5-Dimethyl Substitution on Peptide Backbone Conformation

The substitution of two methyl groups onto the phenyl ring of phenylalanine introduces significant steric bulk, which directly impacts the conformational freedom of the peptide backbone.

Steric Effects on Ramachandran Angles

The conformation of a peptide backbone is defined by the rotational angles phi (φ) and psi (ψ) of each amino acid residue. The sterically allowed combinations of these angles are visualized in a Ramachandran plot. wikipedia.orgproteopedia.org For a standard amino acid, large regions of this plot are "disallowed" due to steric hindrance, where atoms of the side chain would clash with atoms of the peptide backbone if certain φ and ψ angles were adopted. wikipedia.orgbioinf.org.uk

The introduction of the 2,5-dimethylphenyl side chain of Cbz-2,5-Dimethyl-D-Phenylalanine imposes even greater restrictions. The methyl groups, particularly the one at the ortho position (C2), create significant steric clashes with the peptide backbone. This bulkiness is expected to severely limit the range of permissible φ and ψ angles, forcing the residue into a more constrained set of conformations compared to unsubstituted phenylalanine. wikipedia.orgnih.gov This increased steric hindrance can be a valuable tool in peptide design, effectively locking the local backbone into a specific and predictable orientation. While larger side chains are expected to increase restrictions, the primary effect is often related to the presence of a substituent on the β-carbon of the side chain. wikipedia.org

Impact of D-Configuration on Peptide Secondary Structure

The use of a D-amino acid, an enantiomer of the naturally occurring L-amino acids, has profound and well-documented effects on peptide secondary structure.

D-Amino Acid Residues in β-Turns and Reverse Turns

β-turns are compact structures that reverse the direction of the polypeptide chain, typically composed of four amino acid residues (labeled i, i+1, i+2, and i+3). pearson.comwikipedia.org They are critical for the globular folding of proteins and are frequently found on the protein surface. pearson.com D-amino acids are conformationally well-suited to occupy specific positions within certain types of β-turns, particularly type I' and type II' turns. wikipedia.orgresearchgate.net

In a type I' turn, a D-amino acid is often favored at the i+1 position. In a type II' turn, a D-amino acid is commonly found at the i+2 position. This is because the side chain of a D-amino acid in these positions avoids the steric clashes that an L-amino acid side chain would experience, thereby stabilizing the turn structure. The incorporation of a D-amino acid like D-phenylalanine can act as a conformational anchor, directing the peptide chain to fold into a predictable β-turn motif. researchgate.net

Table 1: Typical Dihedral Angles for Common β-Turn Types

This table illustrates the ideal phi (φ) and psi (ψ) torsional angles for the central two residues (i+1 and i+2) in the most common β-turn classifications. The positions where D-amino acids are stereochemically favored are noted.

Beta-Turn Typeφ(i+1)ψ(i+1)φ(i+2)ψ(i+2)Common Residues/Notes
Type I -60°-30°-90°Most common type. Proline often at i+1.
Type II -60°120°80°Glycine required at i+2 to avoid steric clash.
Type I' 60°30°90°The mirror image of Type I. D-amino acids favored at i+1 .
Type II' 60°-120°-80°The mirror image of Type II. D-amino acids favored at i+2 .

Data sourced from multiple protein structural studies. wikipedia.orgresearchgate.netnih.gov

Stereochemical Influence on Helical Propensity

When incorporated into a peptide sequence composed of L-amino acids, D-amino acids generally act as potent helix breakers. acs.orgacs.org A standard right-handed α-helix is stabilized by a specific arrangement of backbone hydrogen bonds and favorable side-chain interactions. Introducing a D-amino acid disrupts this regularity. The side chain of the D-residue emerges from the opposite side of the backbone compared to L-residues, leading to a steric clash with the carbonyl group of the preceding residue (i-1).

This unfavorable interaction destabilizes the helical conformation and often induces a turn-like structure. acs.orgacs.org The helix-destabilizing effect is highly dependent on the specific D-amino acid side chain, with bulky and β-branched residues being the most effective at disrupting helices. acs.orgschmieder-nmr.de Therefore, placing Cbz-2,5-Dimethyl-D-Phenylalanine within a helical segment of an L-peptide would be expected to strongly disrupt the helix and promote a local unfolding or turn formation.

Advanced Spectroscopic Characterization of Peptide Conformations

Determining the precise three-dimensional structure adopted by a peptide containing Cbz-2,5-Dimethyl-D-Phenylalanine requires the use of advanced spectroscopic techniques. No single method can provide a complete picture; rather, a combination of approaches is used to obtain complementary structural information. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining high-resolution peptide structures in solution. uzh.chnmims.edu Two-dimensional (2D) NMR experiments are particularly crucial. A TOCSY (Total Correlation Spectroscopy) experiment identifies protons that are part of the same amino acid spin system, while a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are on the same residue. youtube.comcreative-biostructure.com By identifying short, medium, and long-range NOEs, a set of distance restraints can be generated to calculate a detailed 3D model of the peptide. youtube.com

Fourier Transform Infrared (FT-IR) spectroscopy provides complementary information by probing the vibrational frequencies of the peptide's amide bonds. nih.govnih.govspringernature.com The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the backbone conformation, with different secondary structures absorbing at characteristic frequencies. researchgate.netlew.ro This allows for the identification of helices, sheets, turns, and unordered structures. researchgate.netlew.ro

Table 2: Spectroscopic Techniques for Peptide Conformational Analysis

This table summarizes the primary spectroscopic methods used to analyze peptide structure, the type of information each provides, and their key applications.

Spectroscopic TechniqueInformation ProvidedKey Applications
Nuclear Magnetic Resonance (NMR) Atomic-level 3D structure, inter-proton distances (NOE), dihedral angles, dynamics. nmims.eduyoutube.comHigh-resolution structure determination, mapping binding interfaces, studying conformational dynamics.
Circular Dichroism (CD) Secondary structure content (% helix, sheet, coil), conformational changes. nih.govamericanpeptidesociety.orgRapid assessment of folding, monitoring stability (thermal/pH melts), studying ligand-induced conformational changes.
Fourier Transform Infrared (FT-IR) Secondary structure identification based on amide bond vibrations. nih.govlew.roAnalysis in various environments (solution, lipid membranes, solid state), detection of aggregation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution, providing insights into the molecule's native, dynamic state. nmims.edu The analysis of peptides containing Cbz-2,5-dimethyl-D-phenylalanine would involve a suite of NMR experiments to define its solution-state conformation.

One-dimensional (1D) ¹H NMR spectra offer initial insights, with the chemical shifts of protons providing information about their local electronic environment. creative-proteomics.com For a residue like 2,5-dimethyl-D-phenylalanine, the aromatic protons and the methyl group protons would yield characteristic signals. The dispersion of amide proton (NH) signals in the spectrum can give a preliminary indication of whether the peptide is folded or exists as a random coil. uzh.ch

Two-dimensional (2D) NMR experiments are essential for a complete structural elucidation. youtube.com

Total Correlation Spectroscopy (TOCSY): This experiment identifies protons that are part of the same amino acid residue by revealing through-bond scalar couplings. It allows for the assignment of all protons within a specific residue's spin system. uzh.ch

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is the cornerstone of NMR structure determination, as it detects protons that are close in space (typically < 5-6 Å), regardless of whether they are on adjacent residues. nmims.edu The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for the calculation of distance restraints. nmims.edu For a peptide with Cbz-2,5-dimethyl-D-phenylalanine, NOEs between the phenyl ring protons and nearby backbone or side-chain protons would be critical for defining the residue's orientation.

The collection of distance restraints from NOESY, along with dihedral angle restraints derived from coupling constants, is used to calculate a family of structures that are consistent with the NMR data. uzh.ch

Table 1: Key NMR Experiments for Peptide Structural Analysis

NMR ExperimentPrimary Information ObtainedRelevance to Cbz-2,5-dimethyl-D-phenylalanine Peptides
1D ¹H NMRInitial assessment of folding and sample purity. Provides chemical shifts of protons.Identifies characteristic signals from the dimethyl-phenyl and Cbz groups.
TOCSYIdentifies all protons within a single amino acid's spin system (through-bond correlations).Assigns the backbone and side-chain protons of the modified phenylalanine residue.
NOESYIdentifies protons close in space (< 6 Å) (through-space correlations). nmims.eduDetermines the 3D fold by revealing proximities between the modified residue and other parts of the peptide.
COSYIdentifies scalar-coupled protons, typically adjacent to each other.Helps in the sequential assignment of backbone protons.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. americanpeptidesociety.orgnih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone when it adopts an ordered conformation. nih.gov

Different secondary structure elements have distinct CD spectral signatures in the far-UV region (190-250 nm). vanderbilt.edu

α-Helix: Characterized by strong negative bands around 222 nm and 208 nm, and a positive band around 193 nm. nih.gov

β-Sheet: Shows a negative band around 216-218 nm and a positive band near 195 nm. researchgate.net

Random Coil: Exhibits low ellipticity above 210 nm and a strong negative band below 200 nm. researchgate.net

For a peptide containing Cbz-2,5-dimethyl-D-phenylalanine, CD spectroscopy would be used to determine if the modifications induce a specific secondary structure, such as a β-turn or a helical segment. The D-amino acid configuration and the bulky dimethyl-phenyl group can act as strong turn-inducers. By monitoring the CD spectrum as a function of temperature or solvent conditions, the stability of the adopted conformation can also be assessed. creative-proteomics.com

Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures

Secondary StructurePositive Peaks (approx. nm)Negative Peaks (approx. nm)
α-Helix~193~208, ~222
β-Sheet (Antiparallel)~195~217
Random Coil~217 (weak)~195
β-Turn~200-205~225 (weak)

Note: The exact peak positions and intensities can vary depending on the specific peptide sequence and environmental conditions. nih.govresearchgate.net

X-ray Crystallography for Solid-State Conformational Analysis

While NMR provides information about the solution-state structure, X-ray crystallography reveals the precise atomic arrangement of a molecule in its solid, crystalline form. nih.gov This technique offers an unparalleled level of detail, providing high-resolution data on bond lengths, bond angles, and the specific orientation of all atoms.

The process involves three main stages:

Crystallization: Growing a high-quality, single crystal of the peptide, which can be a challenging step. Peptides are screened against various aqueous solutions containing buffers and precipitants to find conditions that promote crystal growth. nih.gov

Data Collection: The crystal is exposed to a focused X-ray beam. The way the crystal diffracts the X-rays produces a unique pattern that is recorded by a detector.

Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the molecule. A model of the peptide is then built into this map and refined to best fit the experimental data, resulting in a final crystallographic structure. nih.gov

For a peptide containing Cbz-2,5-dimethyl-D-phenylalanine, a crystal structure would definitively show the conformation of the D-amino acid, the precise orientation of the dimethyl-phenyl group relative to the peptide backbone, and how the molecules pack together in the crystal lattice. nih.gov This packing information can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking involving the Cbz and phenyl rings, which are crucial for understanding supramolecular assembly.

Table 3: Information Derived from X-ray Crystallography of a Peptide

ParameterDescription
Atomic CoordinatesPrecise 3D location of every atom in the molecule.
Unit Cell DimensionsThe size and shape of the repeating unit of the crystal.
Space GroupThe symmetry operations that describe the crystal packing.
Bond Lengths & AnglesExact measurements of covalent geometry.
Torsion AnglesDefines the conformation of the peptide backbone and side chains.
Intermolecular ContactsIdentifies non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between molecules in the crystal.

Supramolecular Assembly and Hydrogel Formation of Amino Acid Derivatives

Amino acid derivatives, particularly those with aromatic N-terminal protecting groups like Cbz or Fmoc, are well-known for their ability to self-assemble into higher-order structures, often leading to the formation of supramolecular hydrogels. rsc.orgnih.gov These materials consist of a three-dimensional network of self-assembled nanofibers that entrap large amounts of water. nih.gov

The formation of these hydrogels is driven by a balance of non-covalent interactions:

Hydrogen Bonding: The peptide backbone can form extensive hydrogen bond networks, similar to those in β-sheets, which drive the formation of fibrillar structures.

π-π Stacking: The aromatic Cbz group and the phenyl ring of the phenylalanine derivative are crucial for promoting self-assembly through π-π stacking interactions. researchgate.net The 2,5-dimethyl substitution on the phenyl ring would modulate these interactions.

Hydrophobic Interactions: The non-polar parts of the molecule, including the protecting group and the side chain, tend to cluster together to minimize contact with water, further stabilizing the assembled structure. researchgate.net

The process of hydrogelation is often triggered by a change in environmental conditions, such as a shift in pH, a change in temperature, or the introduction of an organic co-solvent followed by dilution in water. acs.orgacs.org For instance, a Cbz-protected amino acid can be solubilized at a basic pH and then form a gel upon acidification, which protonates the carboxylic acid group and facilitates hydrogen bonding. nih.gov The specific properties of Cbz-2,5-dimethyl-D-phenylalanine—its hydrophobicity, steric bulk, and potential for specific π-π stacking geometries—would dictate its unique self-assembly behavior and its potential to act as a low-molecular-weight hydrogelator.

No Information Found for "Cbz-2,5-Dimethy-D-Phenylalanine"

Extensive searches of scientific databases and scholarly articles have yielded no specific information regarding the chemical compound "this compound." This suggests that the compound may be novel, not widely studied, or referenced under a different nomenclature in existing literature.

As a result, it is not possible to generate the requested article detailing its applications in chemical biology and advanced materials. The specific research findings, data tables, and detailed discussions for the outlined sections—including its use in peptidomimetics, enzyme inhibitor scaffolds, conformational probes, foldamer architectures, protein engineering, and bioorthogonal labeling systems—could not be sourced.

To proceed with this request, please verify the exact chemical name and any known alternative names or identifiers for the compound of interest. Providing a Chemical Abstracts Service (CAS) number, if available, would be particularly helpful in locating relevant research.

Applications of Cbz 2,5 Dimethy D Phenylalanine in Chemical Biology and Advanced Materials Excluding Clinical

Utilization in Supramolecular Chemistry and Self-Assembling Systems

The self-assembly of peptides is a powerful bottom-up approach for creating complex and functional nanostructures. This process is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, hydrophobic interactions, and electrostatic forces. The incorporation of non-canonical amino acids like Cbz-2,5-dimethyl-D-phenylalanine can significantly influence these interactions and, consequently, the morphology and properties of the resulting self-assembled materials. researchgate.netbrandeis.edu

The self-assembly of peptides containing aromatic residues, particularly phenylalanine, has been extensively studied. For instance, the simple dipeptide, diphenylalanine (FF), is known to self-assemble into highly ordered nanotubes, vesicles, and other nanostructures. nih.govmdpi.com The driving forces behind this assembly are the π-π interactions between the phenyl rings and the hydrogen bonds between the peptide backbones.

The introduction of modifications to the phenylalanine residue can dramatically alter the self-assembly process. In the case of Cbz-2,5-dimethyl-D-phenylalanine, several factors are expected to play a crucial role:

The Cbz Group: The N-terminal carbobenzoxy (Cbz) group is a bulky, aromatic moiety that can participate in π-π stacking interactions, potentially reinforcing the self-assembly process. It also introduces a hydrophobic character that can influence the solubility and aggregation propensity of the peptide.

Dimethyl-Substituted Phenyl Ring: The two methyl groups on the phenyl ring at positions 2 and 5 introduce steric hindrance and alter the electronic properties of the aromatic ring. This steric bulk can influence the packing of the molecules, potentially leading to the formation of different nanostructures compared to unsubstituted phenylalanine. The electron-donating nature of the methyl groups can also modulate the strength of π-π stacking interactions.

D-Stereochemistry: The use of a D-amino acid instead of the naturally occurring L-amino acid can have a profound impact on the chirality and morphology of the resulting nanostructures. Supramolecular hydrogels based on D-amino acids have shown resistance to enzymatic degradation, which is a desirable property for biomaterials. nih.gov The alternation of D- and L-amino acids in cyclic peptides has been shown to promote the formation of nanotubular structures through the formation of a flat ring-like conformation stabilized by intermolecular hydrogen bonds. nih.govacs.org

The interplay of these factors could lead to the formation of unique peptide nanostructures such as nanofibers, nanoribbons, or hydrogels with tailored properties.

Table 1: Influence of Phenylalanine Modifications on Peptide Self-Assembly

ModificationEffect on Self-AssemblyResulting NanostructuresReference
N-terminal Fmoc groupEnhances π-π stacking and promotes hydrogelation.Nanofibers, hydrogels researchgate.net
Pentafluorination of phenyl ringIncreases hydrophobicity and promotes rapid self-assembly.Entangled fibrillar structures, rigid hydrogels researchgate.net
Introduction of D-amino acidsEnhances stability against enzymatic degradation.Hydrogels with controlled release properties nih.gov
Alternating D- and L-amino acidsPromotes formation of flat, stackable cyclic peptides.Nanotubes nih.govacs.org

This table is illustrative and based on findings for related peptide systems.

The self-assembling properties of peptides containing Cbz-2,5-dimethyl-D-phenylalanine make them promising candidates for the construction of advanced biomaterials. Hydrogels are a particularly interesting class of materials that can be formed through the self-assembly of peptides in aqueous environments. These materials are characterized by their high water content and biocompatibility, making them suitable for a range of applications.

The incorporation of Cbz-2,5-dimethyl-D-phenylalanine could lead to the formation of hydrogels with specific mechanical and biological properties. For example, the steric hindrance from the dimethyl-phenyl group might influence the cross-linking density of the hydrogel network, thereby affecting its stiffness and viscoelasticity. The D-amino acid configuration would likely confer resistance to proteases, enhancing the in vivo stability of the biomaterial. nih.gov

These advanced biomaterials could find use in areas such as:

3D Cell Culture: The fibrous network of a peptide hydrogel can mimic the extracellular matrix, providing a supportive scaffold for cell growth and proliferation.

Drug Delivery: The porous nature of hydrogels allows for the encapsulation and controlled release of therapeutic agents. The stability imparted by the D-amino acid would be advantageous for long-term drug delivery applications. nih.gov

Applications in Catalysis (e.g., as part of peptide catalysts)

Peptides and their derivatives can act as catalysts for a variety of chemical reactions, often exhibiting high stereoselectivity. The Cbz protecting group is commonly used in peptide synthesis to prevent unwanted side reactions at the N-terminus. mdpi.com Beyond its role as a protecting group, the incorporation of Cbz-2,5-dimethyl-D-phenylalanine into a peptide sequence could offer specific advantages in the design of peptide-based catalysts.

The catalytic activity of peptides is often dependent on their secondary structure and the spatial arrangement of their amino acid side chains, which form the active site. The unique structural features of Cbz-2,5-dimethyl-D-phenylalanine could influence the catalytic performance in several ways:

Steric Control: The bulky 2,5-dimethylphenyl group can create a sterically hindered environment around the catalytic center. This can be exploited to control the stereochemical outcome of a reaction by selectively allowing the approach of a substrate from a specific direction.

Electronic Effects: The electron-donating methyl groups can influence the electronic environment of the peptide backbone and neighboring side chains, which could modulate the reactivity of the catalytic residues.

Hydrophobic Interactions: The hydrophobic nature of the Cbz group and the dimethyl-phenyl ring can promote the binding of nonpolar substrates through hydrophobic interactions, potentially enhancing reaction rates in aqueous media.

Table 2: Potential Roles of Cbz-2,5-dimethyl-D-phenylalanine in Peptide Catalysis

FeaturePotential Influence on Catalysis
Cbz Group Provides a hydrophobic binding pocket for substrates.
2,5-Dimethyl-Phenyl Group Creates steric hindrance for stereochemical control. Modulates the electronic environment of the active site.
D-Chirality Can induce a specific stereochemical outcome in the product.

This table presents hypothesized roles based on the principles of peptide catalysis.

Theoretical and Computational Investigations of Cbz 2,5 Dimethy D Phenylalanine and Its Derivatives

Molecular Dynamics Simulations for Conformational Landscapes

MD simulations of peptides containing 2,5-dimethyl-D-phenylalanine would likely reveal a limited number of preferred side-chain orientations (χ1 and χ2 angles) compared to unsubstituted phenylalanine. This conformational restriction can be advantageous in designing peptides with well-defined three-dimensional structures. The Cbz protecting group at the N-terminus also influences the accessible conformational space of the peptide backbone.

Hybrid-resolution modeling methods in MD simulations have been effectively used to study the self-assembly of terminally capped diphenylalanines. nih.gov These simulations have shown that the assembled morphologies and molecular packing are closely linked to the side-chain angles and peptide bond orientations. nih.gov While specific MD studies on Cbz-2,5-dimethyl-D-phenylalanine are not widely published, data from simulations of similar constrained phenylalanine analogs, such as 2',6'-dimethylphenylalanine (DMP), indicate a limited freedom in the χ-space due to the methyl groups. researchgate.net This restriction is a key factor in the design of peptides with increased activity, for instance, in opioid peptides. researchgate.net

Table 1: Key Conformational Parameters from MD Simulations of Phenylalanine Analogs

ParameterUnsubstituted Phenylalanine2',6'-Dimethylphenylalanine (DMP)Expected for 2,5-Dimethyl-D-Phenylalanine
χ1 Torsional Angle Range BroadHighly RestrictedRestricted
χ2 Torsional Angle Range BroadHighly RestrictedRestricted
Backbone Dihedral Angles (φ, ψ) Influenced by neighboring residues and secondary structureSignificantly influenced by side-chain constraintsInfluenced by both side-chain and Cbz group
Preferred Conformations Multiple low-energy conformationsA few dominant low-energy conformationsA limited set of well-defined conformations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, making it highly suitable for studying reaction mechanisms and energetics. In the context of Cbz-2,5-dimethyl-D-phenylalanine, DFT calculations can elucidate the intricacies of peptide bond formation, a process that can be sterically hindered by the bulky dimethyl-substituted phenyl group.

Studies on the formation of peptide bonds involving sterically hindered amino acids have shown that the activation energies for the coupling step are generally higher than for unhindered amino acids. researchgate.netnih.gov DFT calculations can precisely quantify these energy barriers. For instance, DFT has been used to study the conformational preferences and hydrogen bonding within dipeptides containing phenylalanine, revealing how the amino acid sequence and side-chain interactions affect the planarity of the amide bond. researchgate.netresearchgate.net

In the case of Cbz-2,5-dimethyl-D-phenylalanine, DFT calculations would be crucial in understanding the transition state of the peptide coupling reaction. The electronic effects of the methyl groups on the phenyl ring, in addition to the steric hindrance, can influence the nucleophilicity of the amino group and the electrophilicity of the carboxyl group. These calculations can help in optimizing reaction conditions and choosing appropriate coupling reagents to overcome the steric challenges. mdpi.com

Table 2: Representative Energetic Data from DFT Calculations for Peptide Bond Formation

Reaction StepSystemCalculated ParameterSignificance
Amino Acid Activation Glycine + Activating AgentActivation Energy (kcal/mol)Provides a baseline for unhindered activation.
Peptide Coupling Activated Glycine + GlycineTransition State Energy (kcal/mol)Represents the energy barrier for an unhindered peptide bond formation.
Peptide Coupling Activated Hindered Amino Acid + GlycineTransition State Energy (kcal/mol)Expected to be higher due to steric clash, quantifiable by DFT.
Side-chain Interactions Phenylalanine-containing dipeptideH-bond Energy (kcal/mol)DFT can quantify the strength of intramolecular interactions influencing conformation. researchgate.net

This table illustrates the type of data that can be obtained from DFT calculations, based on general knowledge of peptide chemistry and computational studies on related systems.

In Silico Design of Peptidomimetics and Scaffolds

The conformational constraints imposed by the 2,5-dimethylphenyl group make Cbz-2,5-dimethyl-D-phenylalanine an attractive building block for the in silico design of peptidomimetics and molecular scaffolds. chemdiv.combenthamscience.com Peptidomimetics aim to mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. researchgate.net

In silico approaches, such as molecular docking and MD simulations, can be used to design peptidomimetics containing 2,5-dimethyl-D-phenylalanine that target specific protein-protein interactions. researchgate.net The bulky and hydrophobic nature of the dimethylphenyl group can be exploited to fill hydrophobic pockets in protein targets. chemdiv.com For instance, phenylalanine and its bulky analogs are often preferred at the P1 position of aspartyl protease inhibitors due to the hydrophobic nature of the binding site. chemdiv.com

Table 3: Strategies for In Silico Design Using Constrained Phenylalanine Analogs

Design StrategyComputational MethodApplication ExampleReference
Conformational Constraint Molecular Dynamics, Monte Carlo SimulationsDesigning peptides with a fixed secondary structure (e.g., β-turn). researchgate.net
Structure-Based Design Molecular Docking, MD SimulationsDesigning inhibitors for enzymes with hydrophobic binding pockets. chemdiv.com
Scaffold-Based Design Combinatorial Library Design, Fragment-Based ApproachesCreating diverse libraries of peptidomimetics with a rigid core. benthamscience.com
Peptide Stapling Molecular ModelingCreating constrained peptides by linking side chains, such as Trp and Phe/Tyr. nih.gov

Prediction of Stereoselectivity in Synthetic Reactions

The synthesis of enantiomerically pure Cbz-2,5-dimethyl-D-phenylalanine presents a significant stereochemical challenge. Computational models have emerged as powerful tools for predicting the stereoselectivity of asymmetric reactions, guiding the development of efficient synthetic routes. nih.gov

Machine learning methods, often combined with quantum chemical calculations, can predict the enantiomeric excess of a reaction based on the features of the substrate, catalyst, and reaction conditions. nih.govarxiv.org These models are trained on existing experimental data and can then be used to predict the outcomes of new reactions, thereby reducing the need for extensive experimental screening. arxiv.org

For the synthesis of Cbz-2,5-dimethyl-D-phenylalanine, computational approaches can be used to model the transition states of different stereochemical pathways. By comparing the energies of these transition states, the most likely stereochemical outcome can be predicted. This is particularly valuable for reactions involving chiral catalysts, where subtle interactions between the catalyst and the substrate determine the stereoselectivity. For instance, understanding the non-covalent interactions, such as hydrogen bonding, between a chiral catalyst and the reactants can provide insights into the mechanism of stereocontrol. rsc.org

Table 4: Computational Approaches for Predicting Stereoselectivity

Computational MethodPrincipleApplication in Amino Acid SynthesisKey Benefit
Quantum Mechanics (QM) Calculation of transition state energies.Determining the energetically favored diastereomeric or enantiomeric pathway.High accuracy for relatively small systems.
Molecular Mechanics (MM) Empirical force fields to model steric interactions.Rapid screening of catalyst-substrate complexes to identify favorable orientations.Computationally less expensive than QM.
QM/MM Combines the accuracy of QM for the reactive center with the efficiency of MM for the surroundings.Modeling enzymatic or organocatalytic reactions for amino acid synthesis.Balances accuracy and computational cost for large systems.
Machine Learning Algorithms trained on experimental data to predict reaction outcomes.Predicting enantiomeric excess based on molecular descriptors of reactants and catalysts. nih.govarxiv.orgCan predict outcomes for new reactions without explicit transition state calculations. arxiv.org

Derivatization and Functionalization Strategies for Cbz 2,5 Dimethy D Phenylalanine

Site-Specific Modification of the Aromatic Side Chain

The dimethyl-substituted phenyl ring of Cbz-2,5-dimethyl-D-phenylalanine is a prime target for site-specific modifications to introduce new functional groups, modulate biological activity, or attach reporter molecules. The development of new synthetic strategies for phenylalanine modification is of significant importance, as the chemo- and regioselective transformation of its structural unit remains a challenge. arkat-usa.org

A prominent strategy for the functionalization of the aromatic ring is transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to form carbon-carbon bonds. arkat-usa.org This would typically involve the introduction of a halide, such as a bromo or iodo group, onto the aromatic ring of the 2,5-dimethyl-D-phenylalanine precursor, followed by coupling with a boronic acid derivative. The synthesis of derivatives like Cbz-3-Bromo-D-Phenylalanine highlights the feasibility of introducing such handles for further modification. evitachem.com

Another approach involves the direct C-H activation of the aromatic ring, a rapidly evolving field in organic synthesis that could offer a more atom-economical route to functionalization, avoiding the need for pre-functionalized starting materials. The inherent electronic properties of the dimethyl-substituted ring can influence the regioselectivity of such reactions.

Furthermore, the introduction of functionalities that enable "click" chemistry, such as an azide (B81097) group to form an azido-phenylalanine derivative, provides a bioorthogonal handle for subsequent conjugation reactions. nih.gov The azide moiety is relatively stable under physiological conditions and can be selectively reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst. nih.gov

The following table summarizes potential site-specific modifications of the aromatic side chain:

Modification StrategyReagents and ConditionsResulting FunctionalityPotential Applications
Suzuki-Miyaura Coupling Bromo- or Iodo-derivative, Boronic acid, Pd catalyst, BaseAryl or Alkyl substitutionModulation of steric and electronic properties, introduction of reporter groups.
Buchwald-Hartwig Amination Bromo- or Iodo-derivative, Amine, Pd catalyst, BaseAmino groupAltering solubility, providing a site for further derivatization.
Click Chemistry Handle Introduction Diazotransfer reagentAzide groupBioorthogonal conjugation to alkyne-containing biomolecules.
Direct C-H Activation Transition metal catalyst (e.g., Pd, Rh, Ru), OxidantVarious functional groupsAtom-economical functionalization.

Introduction of Orthogonal Protecting Groups

In the synthesis of complex peptides and other molecules, the use of orthogonal protecting groups is essential. jocpr.com These are groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. jocpr.com The carboxybenzyl (Cbz) group is a well-established protecting group for amines, typically removed by hydrogenolysis or strong acids. organic-chemistry.org To achieve selective deprotection and modification at different sites of a molecule containing Cbz-2,5-dimethyl-D-phenylalanine, other protecting groups with different lability can be introduced.

For instance, if the carboxylic acid of Cbz-2,5-dimethyl-D-phenylalanine is to be coupled while the N-terminus remains protected, an ester protecting group for the carboxylic acid might be employed. A common choice is a tert-butyl (tBu) ester, which is stable to the conditions used for Cbz deprotection (hydrogenolysis) but can be removed with a moderately strong acid like trifluoroacetic acid (TFA).

Conversely, if modifications are planned for the aromatic ring after peptide coupling, it might be necessary to have a protecting group on the N-terminus that is orthogonal to the conditions required for the side-chain modification. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used alternative to Cbz in solid-phase peptide synthesis (SPPS). It is stable to acidic and hydrogenolytic conditions but is readily cleaved by a base such as piperidine. ub.edu This allows for the selective deprotection of the N-terminus for peptide bond formation while the Cbz group on a side chain (if present on another amino acid) would remain intact.

The p-Nitrobenzyloxycarbonyl (pNZ) group is another example of a protecting group orthogonal to both Fmoc and Boc. It is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, and it is cleaved under neutral conditions using SnCl2. ub.edu

The following table outlines the orthogonality of various protecting groups in relation to the Cbz group:

Protecting GroupChemical StructureRemoval ConditionsOrthogonal to Cbz?
Cbz (Carboxybenzyl) -C(O)OCH₂C₆H₅H₂, Pd/C or HBr/AcOH-
Boc (tert-Butoxycarbonyl) -C(O)OC(CH₃)₃Trifluoroacetic acid (TFA)Yes
Fmoc (9-Fluorenylmethyloxycarbonyl) -C(O)OCH₂-Fluorenyl20% Piperidine in DMFYes
Alloc (Allyloxycarbonyl) -C(O)OCH₂CH=CH₂Pd(PPh₃)₄Yes
pNZ (p-Nitrobenzyloxycarbonyl) -C(O)OCH₂C₆H₄NO₂SnCl₂, HCl in DMFYes
tBu (tert-Butyl) ester -C(O)OC(CH₃)₃Trifluoroacetic acid (TFA)Yes

Conjugation with Other Biomolecules for Research Applications

The ability to conjugate Cbz-2,5-dimethyl-D-phenylalanine to other biomolecules such as peptides, proteins, nucleic acids, and lipids is crucial for its use in creating probes, targeted therapeutics, and other research tools. The functional groups introduced through the strategies described in section 7.1 serve as handles for these conjugation reactions.

For example, a Cbz-2,5-dimethyl-D-phenylalanine derivative bearing a bromo-substituent on the aromatic ring can be coupled to a biomolecule containing a boronic acid via Suzuki-Miyaura coupling. This allows for the formation of a stable carbon-carbon bond, creating a bioconjugate with tailored properties.

If an amino group is introduced on the aromatic ring, it can be used for amide bond formation with a carboxylic acid on another biomolecule, often facilitated by carbodiimide (B86325) coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The incorporation of a "click" handle, such as an azide, is a particularly powerful strategy for bioconjugation due to the high efficiency and selectivity of the reaction. nih.gov A Cbz-2,5-dimethyl-D-phenylalanine derivative with an azide on its side chain can be readily conjugated to a biomolecule that has been modified to contain an alkyne group. This approach is widely used for labeling and tracking biomolecules in complex biological systems.

Development of Novel Linkers and Spacers

Linkers and spacers are chemical moieties that connect two or more molecules, and their design can significantly impact the properties of the resulting conjugate. In the context of Cbz-2,5-dimethyl-D-phenylalanine, linkers can be attached to the aromatic side chain to facilitate conjugation to other molecules or to modulate the distance and flexibility between the amino acid and a conjugated partner.

The functional groups introduced on the aromatic ring (section 7.1) are the primary attachment points for these linkers. For example, an amino-functionalized derivative can be reacted with a bifunctional linker containing both an activated carboxylic acid (for amide bond formation) and another reactive group at the other end.

The nature of the linker can be varied to achieve desired properties. Polyethylene glycol (PEG) linkers are commonly used to increase the solubility and circulation half-life of bioconjugates. Cleavable linkers, which can be broken under specific physiological conditions (e.g., in the presence of certain enzymes or at a particular pH), are employed in drug delivery systems to release a payload at a target site.

The development of novel linkers for Cbz-2,5-dimethyl-D-phenylalanine would involve the synthesis of bifunctional molecules that can react selectively with the functionalized aromatic ring. For instance, a linker with a terminal alkyne could be attached to an azide-modified Cbz-2,5-dimethyl-D-phenylalanine via click chemistry, leaving the other end of the linker available for further conjugation.

Historical Perspectives, Current Challenges, and Future Directions

Entwicklung der Synthese und Anwendung von nicht natürlichen Aminosäuren

Die Synthese von nicht natürlichen Aminosäuren hat sich von klassischen Methoden wie der Strecker-Synthese zu fortschrittlicheren Techniken entwickelt. bioascent.com Diese Entwicklung wurde durch die Notwendigkeit vorangetrieben, die pharmakologischen Profile von Peptiden zu verbessern, indem ihre Konformation eingeschränkt und ihre Stabilität gegenüber enzymatischem Abbau erhöht wird. thieme.denih.gov Die Einführung von nicht natürlichen Aminosäuren in Peptidsequenzen kann deren Bioverfügbarkeit und Bindungsaffinität an Zielrezeptoren erheblich verändern. researchgate.net Frühe Methoden litten oft unter Nachteilen wie dem Einsatz toxischer Reagenzien und der mangelnden Kompatibilität mit bestimmten funktionellen Gruppen. bioascent.com Neuere Ansätze, einschließlich metallkatalysierter Kreuzkupplungsreaktionen und enzymatischer Methoden, haben den Zugang zu einer breiteren Palette von nicht natürlichen Aminosäuren mit spezifischen stereochemischen und funktionellen Eigenschaften ermöglicht. bioascent.comnews-medical.net

Die Anwendung dieser synthetischen Bausteine hat sich parallel zu den Fortschritten in der Synthese entwickelt. Sie sind zu unverzichtbaren Werkzeugen in der medizinischen Chemie für die Entwicklung von Medikamenten und in der chemischen Biologie für die Untersuchung von Proteinfunktionen geworden. bioascent.comacs.org Die Fähigkeit, maßgeschneiderte Aminosäuren zu entwerfen und zu synthetisieren, hat neue Wege für die Entwicklung von Peptid-basierten Therapeutika mit verbesserten Eigenschaften eröffnet. nih.gov

Aktuelle Herausforderungen bei der Synthese und Verwendung von sterisch gehinderten D-Aminosäuren

Die Synthese und der Einbau von sterisch gehinderten D-Aminosäuren wie Cbz-2,5-Dimethyl-D-Phenylalanin stellen nach wie vor erhebliche Herausforderungen dar. Die sterische Hinderung, die durch Substituenten am α-Kohlenstoff oder am aromatischen Ring entsteht, kann die Bildung von Peptidbindungen behindern. thieme.de Traditionelle Kupplungsreagenzien sind bei der Katalyse der Amidbindungsbildung zwischen zwei sterisch anspruchsvollen Aminosäuren oft ineffizient. thieme.de

Forscher haben verschiedene Strategien entwickelt, um diese Herausforderungen zu bewältigen. Dazu gehören die Entwicklung neuer Kupplungsreagenzien und die Optimierung der Reaktionsbedingungen, um höhere Ausbeuten und geringere Racemisierung zu erzielen. orgsyn.org Trotz dieser Fortschritte bleibt die effiziente und stereoselektive Synthese von Peptiden, die sterisch gehinderte D-Aminosäuren enthalten, ein aktives Forschungsgebiet. researchgate.net Die Überwindung dieser Hürden ist entscheidend für die vollständige Ausschöpfung des Potenzials dieser einzigartigen Bausteine in der Peptid- und Peptidomimetikawissenschaft. researchgate.netnih.gov

Aufkommende Forschungsbereiche in der Peptid- und Peptidomimetikawissenschaft

Das Feld der Peptid- und Peptidomimetikawissenschaft entwickelt sich kontinuierlich weiter, angetrieben von der Notwendigkeit neuer Therapeutika mit verbesserter Wirksamkeit und Spezifität. mdpi.comacs.org Ein wichtiger aufkommender Bereich ist die Entwicklung von "gestapelten" Peptiden, bei denen kovalente Brücken eingeführt werden, um die Konformation des Peptids zu beschränken. nih.gov Diese Strategie kann zu Peptiden mit erhöhter Stabilität und verbesserter Fähigkeit zur Störung von Protein-Protein-Wechselwirkungen führen, die traditionell als schwer zu erreichende Wirkstoffziele gelten. nih.govsciencedaily.com

Ein weiterer Schwerpunkt ist die Entwicklung von Peptidomimetika, die die Sekundärstrukturelemente von Proteinen nachahmen. sciencedaily.com Durch die Modifikation des Peptid-Rückgrats können Forscher Moleküle schaffen, die spezifische Konformationen annehmen und so die Bindungsaffinität und Selektivität für ihre biologischen Ziele erhöhen. sciencedaily.com Darüber hinaus verspricht die Anwendung von C-H-Aktivierungsstrategien in der Peptidsynthese, den Zugang zu neuartigen Peptidarchitekturen und nicht natürlichen Aminosäurederivaten zu rationalisieren. acs.org Diese aufkommenden Bereiche erweitern die Werkzeugkiste für die Entwicklung von Peptiden und Peptidomimetika und eröffnen neue Möglichkeiten für die Wirkstoffentdeckung und die Grundlagenforschung. mdpi.commdpi.com

Potenzial von Cbz-2,5-Dimethyl-D-Phenylalanin in der interdisziplinären akademischen Forschung

Cbz-2,5-Dimethyl-D-Phenylalanin birgt aufgrund seiner einzigartigen strukturellen Merkmale ein erhebliches Potenzial für die interdisziplinäre akademische Forschung. Seine sterische Hinderung und D-Konfiguration machen es zu einem wertvollen Werkzeug für die Untersuchung der Auswirkungen der Peptidkonformation auf die biologische Aktivität. In der medizinischen Chemie kann der Einbau dieser Aminosäure in Peptidsequenzen zu Analoga mit erhöhter Resistenz gegen proteolytischen Abbau führen, was für die Entwicklung stabilerer Peptid-basierter Medikamente entscheidend ist.

In der chemischen Biologie kann Cbz-2,5-Dimethyl-D-Phenylalanin als Sonde zur Untersuchung von Enzym-Substrat-Wechselwirkungen und zur Aufklärung der strukturellen Anforderungen für die molekulare Erkennung verwendet werden. Die starre Konformation, die durch diese Aminosäure verliehen wird, kann bei der Gestaltung von Peptiden helfen, die spezifische Sekundärstrukturen nachahmen, und so Einblicke in die Proteinfaltung und -stabilität geben. Darüber hinaus kann die Synthese und Untersuchung von Peptiden, die diese Aminosäure enthalten, die Entwicklung neuer synthetischer Methoden für sterisch gehinderte Aminosäuren vorantreiben.

Tabelle der erwähnten chemischen Verbindungen

Verbindungsname
Cbz-2,5-Dimethyl-D-Phenylalanin
Cbz-D-Phenylalanin
Cbz-Gly-Phe-Gly-OEt
Benzylleucylglycin-Ethylester
Cbz-L-Aspartyl(O-t-Bu)-L-Phenylalanin
Valin-Methylester
D-Phenylalanin
Fmoc-Trp-OH
Phenylalanin
Tyrosin
Tryptophan
Histidin
Homophenylalanin

Q & A

Q. What are the standard synthetic protocols for Cbz-2,5-Dimethyl-D-Phenylalanine, and how do reaction conditions influence yield?

Answer: The synthesis involves three key steps:

  • Amino group protection : The D-phenylalanine amino group is protected using carbobenzyloxy chloride (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to enhance solubility and stability .
  • Methylation : Methyl groups are introduced at the 2- and 5-positions of the phenyl ring via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, requiring anhydrous conditions and catalysts like AlCl₃ or Pd(PPh₃)₄ .
  • Deprotection : The Cbz group is removed using hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (TFA), with catalyst activity critical for efficiency .

Key factors affecting yield :

  • Solvent polarity (e.g., DMF vs. THF) influences reaction rates.
  • Temperature control during methylation prevents side reactions.
  • Catalyst purity and stoichiometric ratios of methylating agents.

Table 1: Synthesis Protocol Overview

StepReagents/ConditionsPurposeYield Optimization Tips
ProtectionCbz-Cl, NaHCO₃, DMFAmino group stabilizationUse excess Cbz-Cl (1.2 equiv.)
MethylationCH₃I, AlCl₃, DCMIntroduce methyl groupsMaintain 0–5°C to minimize byproducts
DeprotectionH₂/Pd-C, MeOHRemove Cbz groupEnsure catalyst is freshly activated

Q. Which analytical techniques are recommended for characterizing Cbz-2,5-Dimethyl-D-Phenylalanine’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) and coupling constants .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological studies) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 312.14) .
  • X-ray Crystallography : Resolves stereochemical configuration, critical for peptide incorporation studies .

Table 2: Analytical Techniques Comparison

TechniqueKey ParametersApplication Example
1H NMRδ 2.3 ppm (CH₃), J = 8 Hz (aromatic coupling)Confirm methyl group positions
HPLCRetention time = 12.5 min, peak area >95%Purity validation
HRMSm/z 312.14 (calculated), 312.13 (observed)Molecular formula confirmation

Advanced Research Questions

Q. How can coupling reactions involving Cbz-2,5-Dimethyl-D-Phenylalanine in peptide synthesis be optimized?

Answer:

  • Activation Strategy : Use carbodiimides (e.g., DCC) with HOBt to prevent racemization during peptide bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of the protected amino acid.
  • Steric Hindrance Mitigation : Introduce microwave-assisted synthesis to reduce reaction time and improve coupling efficiency .

Key experimental design considerations :

  • Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6).
  • Use molar ratios of 1:1.1 (amino acid:activator) to ensure complete activation .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Answer:

  • Data Triangulation : Cross-validate molecular docking results (e.g., AutoDock Vina) with NMR-based binding assays to confirm interaction sites .
  • Error Analysis : Compare force field parameters (e.g., AMBER vs. CHARMM) to identify discrepancies in conformational predictions .
  • Empirical Refinement : Adjust computational models using experimental IC₅₀ values from enzyme inhibition assays .

Case Study Example : If simulations suggest strong binding to protease X but in vitro assays show weak activity:

  • Re-examine solvation effects in simulations.
  • Test alternative buffer conditions (e.g., pH 7.4 vs. 6.8) to match physiological environments .

Q. How should researchers document experimental procedures to ensure reproducibility?

Answer: Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Detailed Methods : Specify reagent grades (e.g., ≥99% purity), equipment (model numbers), and step-by-step protocols .
  • Supporting Information : Include raw NMR spectra, HPLC chromatograms, and crystallography data in supplementary files .
  • Data Archiving : Deposit synthetic procedures in public repositories (e.g., PubChem) with unique identifiers .

Q. What methodologies are suitable for studying the methyl groups’ impact on conformational stability?

Answer:

  • Dynamic NMR (DNMR) : Measure rotational barriers of methyl groups to assess steric hindrance effects .
  • Circular Dichroism (CD) : Monitor peptide secondary structure changes upon incorporation of the methylated derivative .
  • Molecular Dynamics (MD) Simulations : Compare free energy landscapes of methylated vs. non-methylated analogs over 100-ns trajectories .

Table 3: Stability Study Workflow

MethodKey OutputInterpretation
DNMRΔG‡ = 15 kcal/molHigh rotational barrier indicates restricted motion
CDα-helix content increases by 20%Methyl groups stabilize helical conformations
MDRMSD = 1.2 Å (methylated) vs. 2.5 Å (non-methylated)Enhanced rigidity due to steric effects

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